molecular formula C61H64O12 B1662045 Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 717132-49-5

Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP

Cat. No.: B1662045
CAS No.: 717132-49-5
M. Wt: 989.1
InChI Key: CJVYJAHFFHWMAB-UYXCTYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex organic molecule with multiple phenylmethoxy and methoxyphenoxy groups This compound is characterized by its intricate structure, which includes several stereocenters and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process often includes protection and deprotection of hydroxyl groups, formation of ether linkages, and stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in the synthesis include benzyl chloride for the introduction of phenylmethoxy groups and methoxyphenol for the methoxyphenoxy groups. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of ether bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis equipment and continuous flow reactors to ensure precise control over reaction conditions. Additionally, the use of chiral catalysts or auxiliaries might be necessary to achieve the desired stereochemistry on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ether linkages can be reduced under specific conditions to yield alcohols.

    Substitution: The methoxyphenoxy groups can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid, while reduction of the ether linkages can produce benzyl alcohol.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool in the study of enzyme mechanisms or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to specific sites. The presence of multiple phenylmethoxy and methoxyphenoxy groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Hydroxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
  • (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methylphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol

Uniqueness

The uniqueness of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP lies in its specific arrangement of functional groups and stereochemistry. This configuration allows for unique interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-61-59(69-41-49-30-18-7-19-31-49)58(68-40-48-28-16-6-17-29-48)56(53(72-61)43-65-37-45-22-10-3-11-23-45)73-60-57(67-39-47-26-14-5-15-27-47)54(62)55(66-38-46-24-12-4-13-25-46)52(71-60)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55+,56-,57-,58+,59-,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVYJAHFFHWMAB-UYXCTYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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